4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid
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Overview
Description
4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2,4-dimethylphenoxy group and a carbamothioylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzoic acid to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes .
Chemical Reactions Analysis
4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or carbamothioylamino groups are replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid can be compared with similar compounds such as:
2-[[[[(2,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid: This compound has a similar structure but different substituents, leading to variations in its chemical properties and biological activities.
(2,4-Dimethylphenoxy)acetic acid: This simpler compound lacks the carbamothioylamino group, resulting in different reactivity and applications
Properties
CAS No. |
586391-32-4 |
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Molecular Formula |
C18H18N2O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-11-3-8-15(12(2)9-11)24-10-16(21)20-18(25)19-14-6-4-13(5-7-14)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,21,25) |
InChI Key |
NMPLFCSNXKOPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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